- Dual kinase-bromodomain inhibitors, World Intellectual Property Organization, , ,

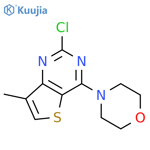

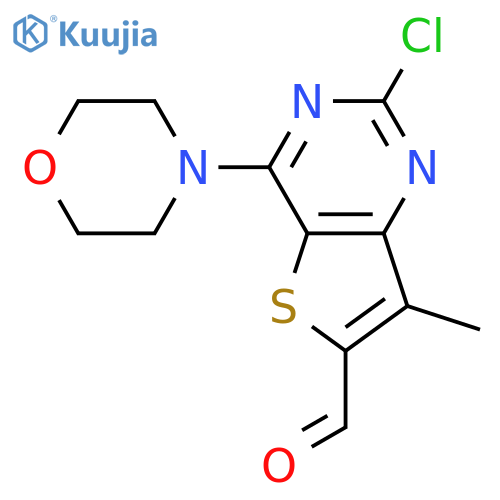

Cas no 955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-)

955979-02-9 structure

Nombre del producto:Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Propiedades químicas y físicas

Nombre e identificación

-

- 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)

- 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- 2-Chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde

- DTXSID001143316

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- BCP14844

- CS-M2503

- 955979-02-9

- AKOS037649669

- DA-26400

- 2-Chloro-7-methyl-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde

- PNFPJVXECCRKQD-UHFFFAOYSA-N

- Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

- 2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde

- CS-13126

- SCHEMBL190265

- Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

-

- Renchi: 1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3

- Clave inchi: PNFPJVXECCRKQD-UHFFFAOYSA-N

- Sonrisas: O=CC1=C(C)C2N=C(N=C(C=2S1)N1CCOCC1)Cl

Atributos calculados

- Calidad precisa: 297.0338755g/mol

- Masa isotópica única: 297.0338755g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 2

- Complejidad: 343

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 83.6Ų

- Xlogp3: 2.5

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM338030-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 1g |

$1400 | 2024-07-18 | |

| TRC | T430623-10mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 10mg |

$ 160.00 | 2022-06-02 | ||

| TRC | T430623-1mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 1mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$683 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 100mg |

¥3549.00 | 2024-04-24 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$700 | 2024-07-18 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$986 | 2021-08-18 | |

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$420 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 250mg |

¥6825.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 1g |

¥11830.00 | 2024-04-24 |

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -10 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

Referencia

- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; < -10 °C; 2 h, < -10 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

Referencia

- Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980), United States, , ,

Métodos de producción 4

Condiciones de reacción

1.1 2 h, 190 °C

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

Referencia

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 24 h, reflux; cooled

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

Referencia

- Preparation of thienopyrimidine derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; 2 h, < -8 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

Referencia

- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor, Organic Process Research & Development, 2015, 19(3), 416-426

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Water ; -78 °C; 2 h, -78 °C → -40 °C

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referencia

- Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2011, 54(21), 7579-7587

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -70 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

Referencia

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Raw materials

- Urea

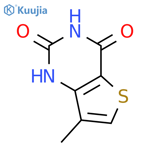

- 7-Methylthieno3,2-Dpyrimidine-2,4(1H,3H)-dione

- 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine

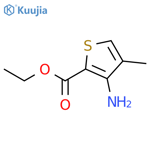

- Ethyl 3-amino-4-methylthiophene-2-carboxylate

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preparation Products

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Literatura relevante

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069

955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-) Productos relacionados

- 2138510-39-9(N-(2-chloro-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)

- 480-19-3(Isorhamnetin)

- 1806592-15-3(2-(2-Carboxyethyl)-5-(hydroxymethyl)mandelic acid)

- 652-40-4(4,7-Difluoro-1,3-isobenzofurandione (Technical Grade, ~90%))

- 897617-71-9(2-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

- 926265-18-1(1-Cyano-N,N-dimethylmethanesulfonamide)

- 107298-93-1((1R,2R)-N2,N2-diethylcyclohexane-1,2-diamine)

- 897612-47-4(4-nitro-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide)

- 2137421-11-3(2,6-Dimethyl-4-{[(1r,3r)-3-aminocyclobutyl]methyl}-1lambda6-thiomorpholine-1,1-dione)

- 887752-29-6(rac-13-Hydroxydocosapentaenoic Acid)

Proveedores recomendados

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

江苏科伦多食品配料有限公司

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote